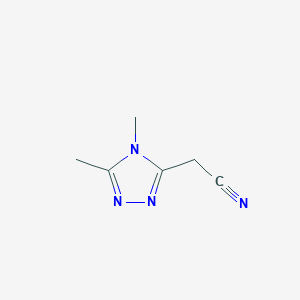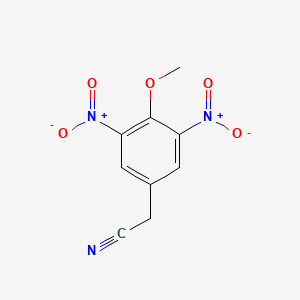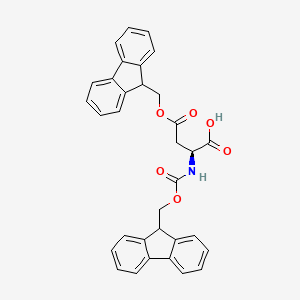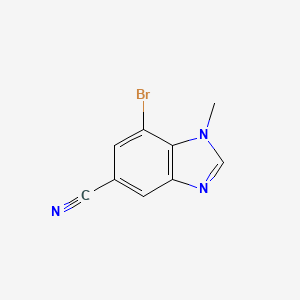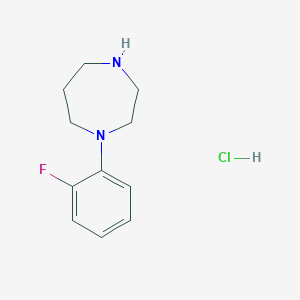
1-(2-Fluorophenyl)-1,4-diazepane hydrochloride
Übersicht
Beschreibung
1-(2-Fluorophenyl)-1,4-diazepane hydrochloride is a useful research compound. Its molecular formula is C11H16ClFN2 and its molecular weight is 230.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Regioselective Synthesis and Structure Analysis : The reaction of 1,2-ethylenediamine with fluorinated β-diketones affords different 1,4-diazepine series. Structures and tautomerism are established by NMR in solution, supported by density functional theory calculations. X-ray crystallography is used for analysis, providing insights into the synthesis and structural properties of 1,4-diazepane derivatives (Nieto et al., 2017).
Cancer Research
- Sigma-2 Ligands with Anticancer Activity : Analogs of 1,4-diazepane, such as SYA013, show binding preference at the sigma-2 receptor and inhibit several cancer cell lines. This suggests potential applications in cancer treatment, highlighting the importance of 1,4-diazepane derivatives in oncological research (Asong et al., 2019).
Synthetic Methodologies
- Efficient Synthesis Methods : A short, two-step approach to synthesize diazepane systems involves a Ugi multicomponent reaction followed by an SN2 reaction. This efficient method offers a pathway for synthesizing 1-sulfonyl 1,4-diazepan-5-ones and their derivatives, demonstrating the versatility of 1,4-diazepane in synthetic chemistry (Banfi et al., 2007).
Pharmaceutical Research
- Antipsychotic Agent Development : The synthesis of butyrophenone analogs like 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one shows potential as atypical antipsychotic agents. These compounds demonstrate significant binding affinities at various receptors, indicating their potential in psychiatric medicine (Ablordeppey et al., 2008).
Structural and Spectroscopic Analysis
- X-Ray Crystallography and NMR Studies : The structural and spectroscopic characterization of 1,4-diazepane derivatives, including X-ray crystallography and NMR, provides comprehensive insights into their chemical properties. These studies are crucial for understanding the molecular structure and dynamics of these compounds (Ahumada et al., 2016).
Wirkmechanismus
Target of Action
It is structurally similar to other compounds that have been studied .
Mode of Action
It is known that similar compounds act as antagonists or inhibitors of their targets . They bind to the active site of the target, preventing the normal substrate from binding and thus inhibiting the function of the target .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Result of Action
Similar compounds have been shown to have various effects, such as inducing apoptosis, inhibiting cell proliferation, and modulating immune responses .
Biochemische Analyse
Biochemical Properties
1-(2-Fluorophenyl)-1,4-diazepane hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways of other substances . Additionally, this compound can bind to specific receptors on cell membranes, influencing signal transduction pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors and ion channels . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in either inhibition or activation of the target molecules. For instance, it may inhibit the activity of certain enzymes by occupying their active sites or activate receptors by mimicking the action of natural ligands. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can affect its efficacy and potency . In in vitro studies, it has been observed that the compound remains stable under controlled conditions but may degrade when exposed to light or extreme pH levels. Long-term effects on cellular function include alterations in cell growth, differentiation, and apoptosis, which are dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit therapeutic effects, such as modulating neurotransmitter levels and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including neurotoxicity, hepatotoxicity, and alterations in cardiovascular function . Threshold effects have been observed, where a specific dosage range produces maximal therapeutic benefits without significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. The compound’s interaction with metabolic enzymes can also affect the metabolic flux and levels of other metabolites, influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can cross cell membranes through passive diffusion or active transport mechanisms. Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The activity of this compound can be modulated by its subcellular localization, affecting processes such as gene expression, energy production, and apoptosis .
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.ClH/c12-10-4-1-2-5-11(10)14-8-3-6-13-7-9-14;/h1-2,4-5,13H,3,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDJBKXSTFJYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


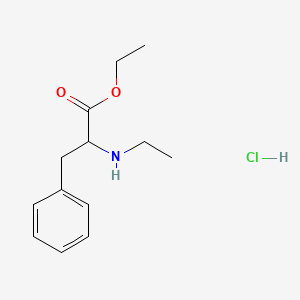
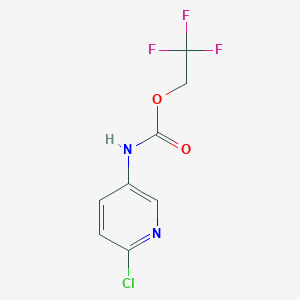

![tert-butyl N-[(1,1-dioxo-1lambda6-thian-2-yl)methyl]carbamate](/img/structure/B1448442.png)
![3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1448446.png)


![3-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)propanoic acid](/img/structure/B1448449.png)

